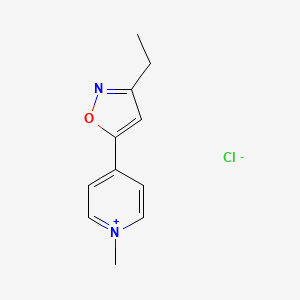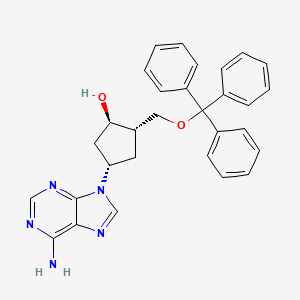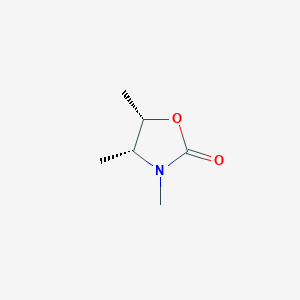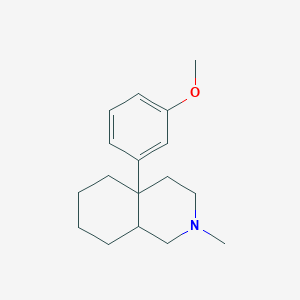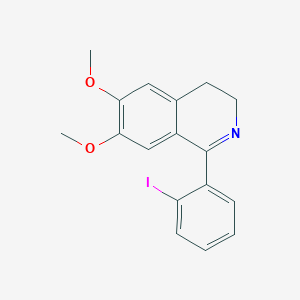
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of iodine and methoxy groups in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps. One common method starts with the iodination of a suitable precursor, such as 2-iodophenyl, followed by the introduction of methoxy groups. The final step often involves the formation of the isoquinoline ring through cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can lead to the formation of complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets. The presence of the iodine atom allows for halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives, such as:
1-(2-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Similar structure but with a bromine atom instead of iodine.
1-(2-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Contains a chlorine atom, leading to different reactivity and applications.
1-(2-Fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: The fluorine atom imparts unique properties compared to iodine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in unique halogen bonding interactions.
Eigenschaften
CAS-Nummer |
143600-70-8 |
|---|---|
Molekularformel |
C17H16INO2 |
Molekulargewicht |
393.22 g/mol |
IUPAC-Name |
1-(2-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H16INO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
FPSCMKVRGNGMEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



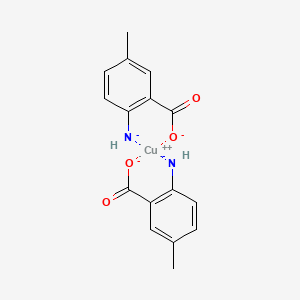
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
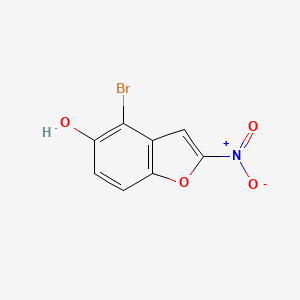
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
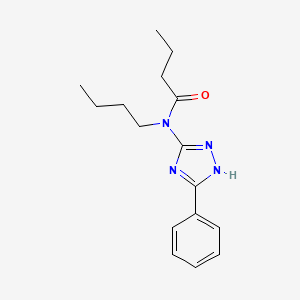
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
